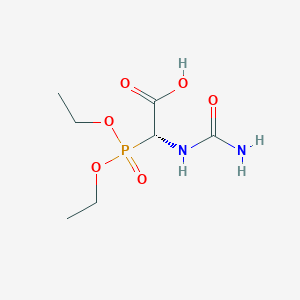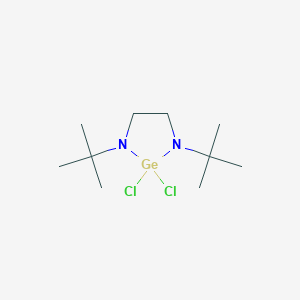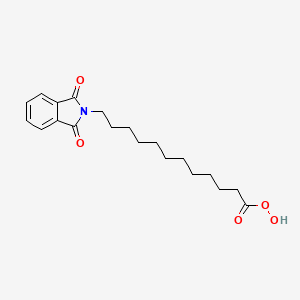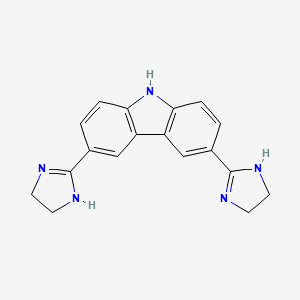![molecular formula C12H29NO4Si B12561962 Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- CAS No. 264129-50-2](/img/structure/B12561962.png)
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is a versatile organosilane compound with the molecular formula C12H29NO4Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties, which include the ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- typically involves the reaction of 3-aminopropyltriethoxysilane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or siloxanes to form cross-linked networks.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Condensation: Often performed under acidic or basic conditions to promote the formation of siloxane bonds.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Produces silanol derivatives.
Condensation: Forms cross-linked siloxane networks.
Substitution: Yields substituted amines and other derivatives.
Scientific Research Applications
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Surface Modification: Used to functionalize glass, metals, and polymers to improve adhesion, hydrophobicity, and other surface properties.
Catalysis: Acts as a ligand in the preparation of heterogeneous catalysts for various chemical reactions.
Biomedical Applications: Employed in the development of drug delivery systems and biosensors due to its biocompatibility and ability to form stable bonds with biomolecules
Mechanism of Action
The mechanism of action of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but lacks the methyl group on the amino nitrogen.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Features a thiol group instead of an amino group
Uniqueness
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is unique due to its combination of an amino group and a triethoxysilyl group, which provides both reactivity and the ability to form strong bonds with a variety of substrates. This dual functionality makes it particularly valuable in applications requiring surface modification and enhanced material properties .
Properties
CAS No. |
264129-50-2 |
|---|---|
Molecular Formula |
C12H29NO4Si |
Molecular Weight |
279.45 g/mol |
IUPAC Name |
2-[methyl(3-triethoxysilylpropyl)amino]ethanol |
InChI |
InChI=1S/C12H29NO4Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-13(4)10-11-14/h14H,5-12H2,1-4H3 |
InChI Key |
BBMWQMDJXHNSIK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN(C)CCO)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)



![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)


![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)

![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
